

A Comparative Guide to the Reactivity of Diphenylacetic Anhydride and Acetic Anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenylacetic anhydride*

Cat. No.: *B154452*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the reactivity of two carboxylic acid anhydrides: **Diphenylacetic Anhydride** and Acetic Anhydride. By examining their structural and electronic properties, we aim to provide a comprehensive understanding of their relative performance in acylation reactions, supported by theoretical rationale in the absence of direct comparative experimental data.

Introduction to the Anhydrides

Acetic Anhydride ($(\text{CH}_3\text{CO})_2\text{O}$) is a widely used, simple aliphatic anhydride.^{[1][2][3]} It serves as a versatile reagent for introducing acetyl groups into a variety of substrates, including alcohols, amines, and phenols. Its high reactivity and affordability make it a staple in both laboratory and industrial settings.

Diphenylacetic Anhydride ($(\text{Ph}_2\text{CHCO})_2\text{O}$) is an aromatic-aliphatic anhydride. Its structure features bulky diphenylmethyl groups attached to the carbonyl centers. This structural difference imparts distinct steric and electronic characteristics compared to its simpler counterpart, acetic anhydride.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both anhydrides is presented in the table below. These properties can influence reaction conditions, solvent choice, and purification methods.

Property	Diphenylacetic Anhydride	Acetic Anhydride
Molecular Formula	C ₂₈ H ₂₂ O ₃ [4]	C ₄ H ₆ O ₃ [1]
Molecular Weight	406.47 g/mol [4]	102.09 g/mol [1] [5]
Appearance	White to creamy-white crystalline powder (based on the acid) [6] [7]	Clear, colorless liquid [1] [2]
Melting Point	98.0 °C [8]	-73 °C [5]
Boiling Point	556.7 °C at 760 mmHg [8]	138-140 °C [5]
Density	1.18 g/cm ³ [8]	1.08 g/mL [5]
Solubility	Soluble in organic solvents.	Miscible with ether, chloroform, and benzene. Reacts with water and alcohols. [3] [9]

Reactivity Comparison: A Theoretical Analysis

The reactivity of carboxylic acid anhydrides in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) In reactions involving the same anhydride functional group, the key differentiators become the electronic and steric effects of the substituents attached to the carbonyl groups.

Electronic Effects

The electrophilicity of the carbonyl carbon is influenced by the electronic nature of the attached groups. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

- Acetic Anhydride: The methyl groups are generally considered to be weakly electron-donating through an inductive effect.
- **Diphenylacetic Anhydride:** The phenyl groups attached to the alpha-carbon are electron-withdrawing by induction due to the higher electronegativity of sp^2 hybridized carbons compared to sp^3 hybridized carbons.^[14] This inductive effect would be expected to increase the electrophilicity of the carbonyl carbon in **diphenylacetic anhydride** relative to acetic anhydride.

Steric Hindrance

Steric hindrance plays a crucial role in determining the accessibility of the carbonyl carbon to the incoming nucleophile. Bulky substituents can shield the reaction center, slowing down the rate of reaction.

- Acetic Anhydride: The methyl groups are relatively small, offering minimal steric hindrance.
- **Diphenylacetic Anhydride:** The diphenylmethyl group is significantly bulkier than a methyl group. The two phenyl rings create a sterically congested environment around the carbonyl carbon, which is expected to impede the approach of a nucleophile.

Predicted Reactivity

Based on the interplay of these electronic and steric effects, a qualitative prediction of the relative reactivity can be made:

Factor	Diphenylacetic Anhydride	Acetic Anhydride	Impact on Reactivity of Diphenylacetic Anhydride vs. Acetic Anhydride
Electronic Effect	Electron-withdrawing (inductive)	Electron-donating (weak)	Tends to increase reactivity.
Steric Hindrance	High	Low	Tends to decrease reactivity.
Overall Predicted Reactivity	Lower	Higher	Steric hindrance is expected to be the dominant factor, leading to lower overall reactivity.

While the electron-withdrawing nature of the phenyl groups in **diphenylacetic anhydride** would suggest an enhanced intrinsic reactivity of the carbonyl group, the substantial steric bulk of the diphenylmethyl group is likely to be the overriding factor in most acylation reactions. This steric shield would significantly hinder the approach of nucleophiles, leading to a slower reaction rate compared to the sterically unencumbered acetic anhydride.

Experimental Protocol: Comparative Acylation of Benzylamine

To empirically determine the relative reactivity of **diphenylacetic anhydride** and acetic anhydride, a parallel experiment can be conducted. The acylation of a primary amine, such as benzylamine, provides a suitable model reaction.

Objective: To compare the reaction rates of **diphenylacetic anhydride** and acetic anhydride with benzylamine under identical conditions.

Materials:

- **Diphenylacetic Anhydride**

- Acetic Anhydride
- Benzylamine
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et_3N)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
- UV lamp
- NMR tubes
- Deuterated chloroform (CDCl_3)
- Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

- Reaction Setup:
 - Set up two identical round-bottom flasks, each equipped with a magnetic stir bar and a septum.
 - In Flask A, dissolve 1.0 mmol of **diphenylacetic anhydride** in 10 mL of anhydrous DCM.
 - In Flask B, dissolve 1.0 mmol of acetic anhydride in 10 mL of anhydrous DCM.
- Initiation of Reaction:
 - To each flask, add 1.0 mmol of benzylamine and 1.1 mmol of triethylamine via syringe at room temperature.
 - Start a timer for each reaction simultaneously.
- Monitoring the Reaction:

- At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (a few drops) from each reaction mixture using a syringe.
- Spot the aliquots onto a TLC plate.
- Develop the TLC plate in the chosen solvent system and visualize the spots under a UV lamp.
- Monitor the disappearance of the benzylamine spot and the appearance of the corresponding amide product spot.

- Quantitative Analysis (Optional):
 - For a more quantitative comparison, the reaction can be monitored by ^1H NMR spectroscopy.
 - At each time point, quench the aliquot in a vial containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in CDCl_3 .
 - Acquire the ^1H NMR spectrum and determine the relative integration of the product and starting material peaks against the internal standard to calculate the reaction conversion.

Expected Outcome:

The reaction with acetic anhydride is expected to proceed much faster, likely reaching completion within a short period. The reaction with **diphenylacetic anhydride** will be significantly slower due to steric hindrance, as evidenced by the slower consumption of benzylamine and formation of the diphenylacetamide product on the TLC plate or by NMR analysis.

Visualizing the Comparison

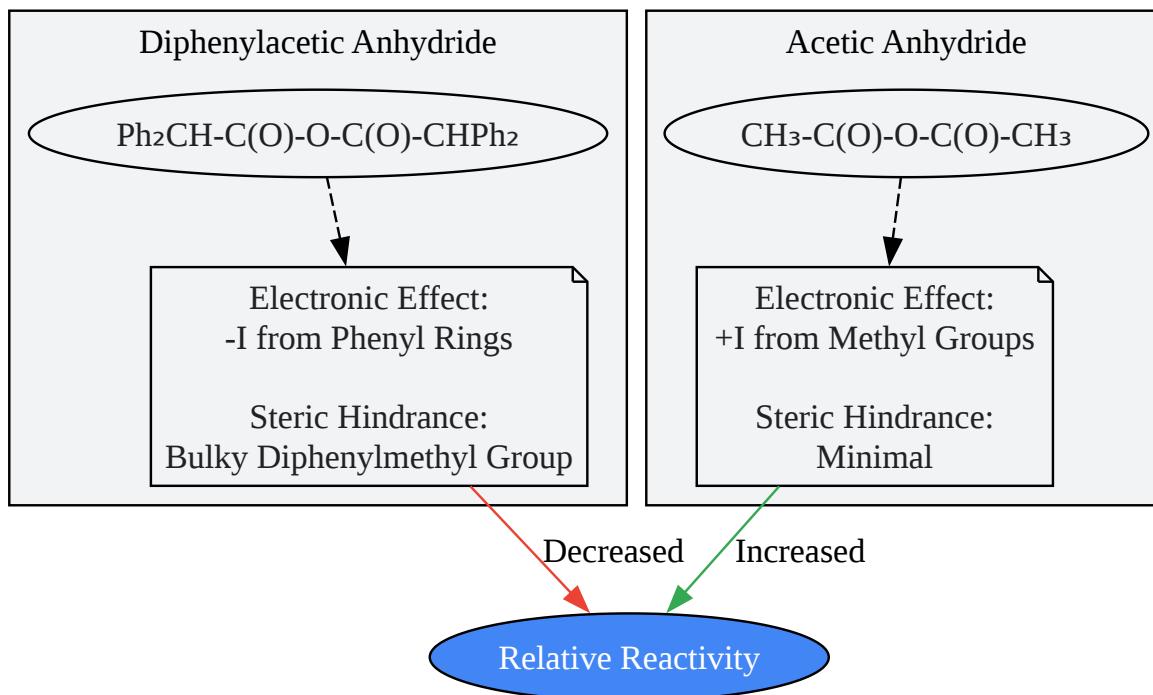
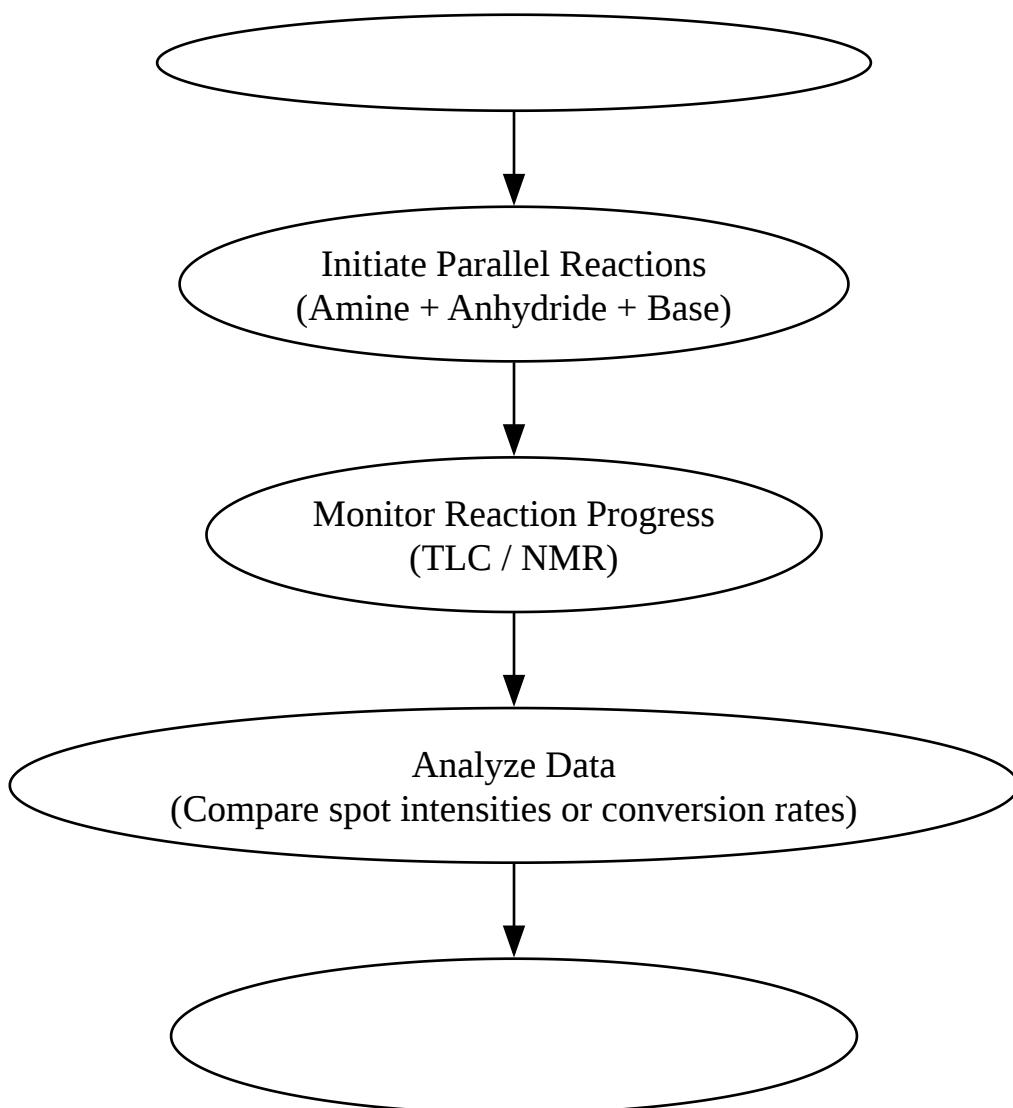


[Click to download full resolution via product page](#)

Figure 1: Factors influencing the reactivity of **Diphenylacetic Anhydride** vs. Acetic Anhydride.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the comparative experimental protocol.

Conclusion

In summary, while the electronic effects of the phenyl groups in **diphenylacetic anhydride** might suggest a higher intrinsic reactivity, the overwhelming steric hindrance posed by the diphenylmethyl groups is the dominant factor. Consequently, acetic anhydride is a significantly more reactive acylating agent than **diphenylacetic anhydride**. For reactions where rapid and efficient acylation is required, and steric hindrance around the nucleophile is not a limiting factor, acetic anhydride is the superior choice. **Diphenylacetic anhydride** may find utility in specific applications where its unique structural features are desired in the final product, and

slower, more controlled reactivity is acceptable. The provided experimental protocol offers a straightforward method for empirically verifying this reactivity difference in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ACETIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. stobec.com [stobec.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Acetic anhydride 99.5 108-24-7 [sigmaaldrich.com]
- 6. 2,2-Diphenylacetic acid | 117-34-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. Acetic anhydride CAS#: 108-24-7 [m.chemicalbook.com]
- 10. Video: Relative Reactivity of Carboxylic Acid Derivatives [jove.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Phenyl group - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Guide to the Reactivity of Diphenylacetic Anhydride and Acetic Anhydride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154452#comparing-the-reactivity-of-diphenylacetic-anhydride-vs-acetic-anhydride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com